4-(4-fluorophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(4-fluorophenyl)-1H-pyrazole” has been reported in the literature . For instance, a derivative, 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione, was synthesized using a conventional method with a yield of 72% .Scientific Research Applications
Crystal Structure Analysis
4-(4-fluorophenyl)-1H-pyrazole and its derivatives have been extensively studied for their crystal structures. For instance, Loh et al. (2013) synthesized several pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures through X-ray single crystal structure determination (Loh et al., 2013). Similarly, Yamuna et al. (2014) reported the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole, highlighting its tautomeric forms and hydrogen bonding in the crystal lattice (Yamuna et al., 2014).
Synthesis and Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. They emphasized the planar structure of the molecule and the orientation of the fluorophenyl groups (Kariuki et al., 2021).
Antimicrobial Applications
Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrating their effective antibacterial and antifungal activities (Ragavan et al., 2010).
Antitubercular Properties
Khunt et al. (2012) explored the antitubercular evaluation of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles. They conducted a 3D-QSAR study to correlate the chemical structures of these derivatives with their activity against Mycobacterium tuberculosis (Khunt et al., 2012).
Anti-Inflammatory Activity
Nargund et al. (1992) synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, assessing their anti-inflammatory activity and finding them effective in reducing carrageenin-induced edema in rat paw (Nargund et al., 1992).
Drug Efficacy and Mechanisms of Action
Thangarasu et al. (2019) focused on the synthesis of novel pyrazole derivatives and assessed their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to understand the interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, proposing these compounds as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQIVMKWVSKSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572170 | |
Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1H-pyrazole | |
CAS RN |
204384-26-9 | |
Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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